molecular formula C16H23N3O3S B5543534 (1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5543534
M. Wt: 337.4 g/mol
InChI Key: HUZLGEKJSHVRRI-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diazabicyclo compounds involves complex chemical reactions that often include 1,3-dipolar cycloaddition, hydrogenation, and treatment with alumina to achieve the desired molecular structure. For instance, the regiospecific 1,3-dipolar cycloaddition of 1,2-dihydropyridines with organic azides affords diazabicyclo compounds, which upon hydrogenation and treatment with alumina, yield a mixture of tautomeric forms (Ondrus, Knaus, & Giam, 1979).

Molecular Structure Analysis

Diazabicyclo compounds often exhibit a bicyclic skeleton with nitrogen atoms in specific arrangements, leading to distinctive structural properties. For example, the crystal structure analysis of certain diazabicyclo compounds reveals significant distortion due to repulsion between axial nitrogen atoms, which is a crucial factor in understanding the molecular structure and potential chemical behavior of these compounds (Weber, Morgenstern, Hegetschweiler, & Schmalle, 2001).

Chemical Reactions and Properties

Diazabicyclo compounds undergo various chemical reactions, including catalytic hydrogenation and treatment with neutral alumina, leading to the formation of different products depending on the substituents and reaction conditions. These reactions are indicative of the compounds' reactive nature and potential for further chemical modifications (Ondrus, Knaus, & Giam, 1979).

Scientific Research Applications

Antimicrobial Applications

Research into heterocyclic compounds, including those with diazabicyclo skeletons, has shown promising antimicrobial properties. For instance, compounds with modifications on diazabicyclo[3.3.1]nonan-3-one skeletons have been studied for their antimicrobial effects when incorporated into coatings like polyurethane varnish and printing ink, exhibiting significant antimicrobial activity (El‐Wahab et al., 2015).

Structural and Conformational Studies

The structural and conformational aspects of diazabicyclo compounds have been extensively studied. For example, investigations into the 7-amino-2,4-diazabicyclo[3.3.1]nonan-3-one skeleton revealed insights into 1,3-diaxial repulsion vs. π-delocalization, showcasing the intricate balance of forces within such compounds (Weber et al., 2001).

Synthesis and Coordination Chemistry

The synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands, which are closely related to the compound of interest, have been explored for their potential in forming complexes with various metal ions. This research demonstrates the preorganization of ligands for specific coordination geometries, offering potential applications in catalysis and material science (Comba et al., 2016).

Synthesis and Evaluation of Bicyclic σ Receptor Ligands

The synthesis of bicyclic σ receptor ligands, including the study of their cytotoxic activity, highlights the potential therapeutic applications of diazabicyclo compounds. This research focuses on developing compounds with high receptor affinity and investigating their effects on tumor cell lines, suggesting their use in cancer therapy (Geiger et al., 2007).

Green Synthesis Approaches

Advancements in green chemistry have led to the development of efficient synthesis methods for heterocyclic compounds, employing environmentally friendly catalysts. This approach underscores the importance of sustainable practices in chemical synthesis, contributing to the broader application of diazabicyclo compounds in various domains (Seyyedi et al., 2016).

properties

IUPAC Name

(1S,5R)-3-propylsulfonyl-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-2-9-23(21,22)18-10-13-6-7-15(12-18)19(16(13)20)11-14-5-3-4-8-17-14/h3-5,8,13,15H,2,6-7,9-12H2,1H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZLGEKJSHVRRI-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CC2CCC(C1)N(C2=O)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCS(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2=O)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.